4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is a complex organic compound that belongs to a class of molecules known for their diverse applications in medicinal chemistry and material science. This compound features a cyclohexanol moiety with a methyl group and a propyl-substituted oxadiazole ring, which contributes to its unique chemical properties and potential biological activities.
The synthesis of this compound has been documented in various scientific literature, focusing on its preparation methods, structural analysis, and applications in research. It is primarily synthesized in laboratory settings using specific chemical reactions involving oxadiazole formation and cyclohexanol derivatives.
This compound can be classified as:
The synthesis of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves several key steps:
The synthetic route may utilize various reagents and conditions, including:
Industrial production may employ continuous flow reactors and advanced purification techniques such as chromatography to enhance efficiency.
The molecular structure of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H22N2O2 |
Molecular Weight | 238.33 g/mol |
IUPAC Name | 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI Key | HAEBXEDCDXGAEZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=NOC(=N1)CC2(CCCCC2C)O |
The structural data indicates the presence of both aliphatic and heterocyclic components, which are crucial for its chemical reactivity and potential biological activity.
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo several types of reactions:
Common reagents for these reactions include:
Major products from these reactions include cyclohexanone or substituted derivatives of the original compound.
The mechanism of action for 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is primarily linked to its biological activity:
Data supporting these mechanisms often come from biological assays evaluating the compound's efficacy against various pathogens or inflammatory models.
The physical properties of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol include:
Key chemical properties include:
Relevant analyses may include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several potential scientific applications:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1